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molecular formula C10H15NO2 B7892782 2-Methoxy-4-propoxyaniline

2-Methoxy-4-propoxyaniline

Cat. No. B7892782
M. Wt: 181.23 g/mol
InChI Key: SHKVZHDSIGGZDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09006450B2

Procedure details

1.40 g (6.63 mmol) 2-Methoxy-1-nitro-4-propoxybenzene in 20 mL EtOAc is charged with 100 mg Pd/C (5%) and hydrogenated at rt with a hydrogen pressure of 50 psi. The mixture is filtered and the solvent is removed in vacuo. The crude product is used without further purification.
Name
2-Methoxy-1-nitro-4-propoxybenzene
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH2:10][CH2:11][CH3:12])[CH:6]=[CH:5][C:4]=1[N+:13]([O-])=O.[H][H]>CCOC(C)=O.[Pd]>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH2:10][CH2:11][CH3:12])[CH:6]=[CH:5][C:4]=1[NH2:13]

Inputs

Step One
Name
2-Methoxy-1-nitro-4-propoxybenzene
Quantity
1.4 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)OCCC)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product is used without further purification

Outcomes

Product
Name
Type
Smiles
COC1=C(N)C=CC(=C1)OCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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